(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid is a chemical compound characterized by its isoquinoline structure, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. This compound has the molecular formula and features an acetic acid moiety attached to the nitrogen of the isoquinoline structure. The presence of both the isoquinoline and acetic acid functionalities suggests potential for diverse biological activities and applications in medicinal chemistry.
These reactions can be utilized to modify the compound for specific applications in pharmaceuticals or materials science.
The biological activity of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid has been explored in various studies. It has shown:
Several synthetic routes have been developed for the preparation of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid:
(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid has several potential applications:
Studies on the interactions of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid with biological targets are crucial for understanding its mechanism of action. Investigations typically focus on:
Such studies are essential for optimizing its use in therapeutic contexts.
Several compounds share structural similarities with (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylisoquinoline | Methyl group at nitrogen | Lacks carboxylic acid functionality |
| 3-Hydroxyisoquinoline | Hydroxyl group at position 3 | Exhibits different solubility properties |
| 6-Chloroisoquinoline | Chlorine substituent at position 6 | Enhanced reactivity due to halogen |
| (S)-Tetrahydroisoquinoline | Fully saturated nitrogen-containing ring | Known for analgesic properties |
The uniqueness of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid lies in its combination of isoquinoline structure with an acetic acid moiety, which may confer distinct biological activities not observed in these similar compounds.
(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid represents a heterocyclic compound incorporating a partially saturated isoquinoline ring system with an acetic acid functional group [1] [2]. The molecular formula for this compound is C₁₁H₁₃NO₂, with a calculated molecular weight of 191.23 grams per mole [1] [3]. The constitutional structure consists of a benzopyridine core where the pyridine ring has been partially reduced through hydrogenation at the 3,4-positions, creating a dihydroisoquinoline framework [4] [2].
The fundamental structural architecture comprises a benzene ring fused to a partially saturated six-membered nitrogen-containing heterocycle [1] [5]. The acetic acid substituent (-CH₂COOH) is attached to the nitrogen atom at position 2 of the dihydroisoquinoline system [6] [7]. This structural arrangement places the carboxylic acid functionality two carbon atoms away from the nitrogen heteroatom, creating a distinct spatial orientation that influences the compound's chemical properties [8] [9].
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₂ | Structural determination |
| Molecular Weight | 191.23 g/mol | Calculated |
| Heavy Atom Count | 14 | Structural analysis |
| Rotatable Bond Count | 3 | Conformational analysis |
| Hydrogen Bond Donors | 2 | Functional group analysis |
| Hydrogen Bond Acceptors | 3 | Heteroatom counting |
The structural integrity of the compound depends on the benzopyridine framework inherited from the parent isoquinoline system [1] [10]. The partial saturation at positions 3 and 4 eliminates one double bond from the pyridine ring while maintaining the aromatic character of the fused benzene ring [4] [2]. This selective reduction creates a unique electronic environment that distinguishes the compound from both fully aromatic isoquinoline and completely saturated tetrahydroisoquinoline derivatives [11] [3].
The stereochemical characteristics of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid arise from the three-dimensional arrangement of atoms within the partially saturated heterocyclic framework [8] [9]. The dihydroisoquinoline ring system exhibits conformational flexibility due to the presence of saturated carbon atoms at positions 3 and 4, which can adopt various spatial orientations through rotation around single bonds [12] [13].
Conformational analysis reveals that the compound can exist in multiple conformational states resulting from rotation about the carbon-carbon single bonds within the saturated portion of the ring system [14] [15]. The most significant conformational variations occur around the C3-C4 bond and the N2-CH₂ bond connecting the acetic acid substituent [8] [13]. These rotational movements create different three-dimensional arrangements without altering the fundamental connectivity of atoms [12] [14].
The stereochemical behavior is further influenced by the presence of the carboxylic acid functional group, which can participate in intramolecular hydrogen bonding interactions [9] [16]. The spatial orientation of the acetic acid side chain relative to the dihydroisoquinoline core determines the overall molecular geometry and affects the compound's physicochemical properties [8] [14].
The conformational landscape of the molecule is characterized by energy barriers that govern the interconversion between different conformational states [13] [15]. Thermal energy at room temperature typically provides sufficient activation energy for rapid conformational interconversion, making the compound conformationally dynamic rather than existing as discrete, separable conformers [12] [14].
The International Union of Pure and Applied Chemistry nomenclature for (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid follows established rules for naming heterocyclic compounds with functional group substitutions [6] [7]. The systematic name construction begins with the identification of the parent heterocyclic system, isoquinoline, which represents a benzopyridine where the nitrogen atom is positioned at the 2-position of the fused ring system [1] [10].
The prefix "3,4-dihydro" indicates the partial saturation of the isoquinoline ring system through the addition of hydrogen atoms at positions 3 and 4 [6] [17]. This hydrogenation prefix follows the Hantzsch-Widman nomenclature principles for indicating the degree of saturation in heterocyclic compounds [6] [7]. The "1H" designation specifies that a hydrogen atom is attached to the carbon at position 1, distinguishing this tautomeric form from other possible arrangements [18] [19].
| Naming Component | IUPAC Element | Function |
|---|---|---|
| Base Ring System | Isoquinoline | Parent heterocycle identification |
| Saturation Indicator | 3,4-Dihydro | Hydrogenation state |
| Tautomer Specification | 1H | Hydrogen position |
| Substitution Site | 2-yl | Nitrogen attachment point |
| Functional Group | Acetic acid | Carboxylic acid substituent |
The systematic construction follows the pattern: (saturation prefix)-(parent ring)-(substitution position)-(functional group), resulting in the complete IUPAC name (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid [6] [18]. This nomenclature clearly identifies both the structural modifications to the parent isoquinoline system and the nature of the functional group substitution [7] [19].
Alternative nomenclature systems for (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid may employ different approaches to describe the same molecular structure [6] [7]. Common variations include descriptive names that emphasize different structural features or historical naming conventions that predate current IUPAC standards [17] [20].
The compound may be referenced using alternative systematic approaches that highlight the acetic acid functionality as the primary feature, potentially leading to names such as "dihydroisoquinoline-2-acetic acid" or similar constructions [6] [18]. Regional or literature-specific naming conventions might employ abbreviated forms or alternative ordering of structural descriptors [7] [19].
Traditional nomenclature systems sometimes utilize trivial names or semi-systematic approaches that combine established heterocyclic names with functional group descriptors [17] [20]. However, the IUPAC systematic name remains the most precise and internationally recognized identifier for scientific communication [6] [7].
The structural relationship between (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid and related isoquinoline derivatives provides important context for understanding its chemical properties and potential applications [30] [31]. Comparative analysis with parent isoquinoline and other reduced derivatives reveals the impact of structural modifications on molecular characteristics [1] [11].
Isoquinoline, the fully aromatic parent compound, exhibits different electronic properties due to the complete conjugation throughout the benzopyridine ring system [1] [32]. The molecular formula C₉H₇N and molecular weight of 129.16 grams per mole distinguish it from the dihydro derivative through the absence of additional hydrogen atoms and the acetic acid substituent [1] [33].
| Compound | Molecular Formula | Molecular Weight | Ring Saturation | Key Structural Feature |
|---|---|---|---|---|
| Isoquinoline | C₉H₇N | 129.16 | Fully aromatic | Benzopyridine base structure |
| 1,2,3,4-Tetrahydroisoquinoline | C₉H₁₁N | 133.19 | Fully saturated pyridine ring | Complete nitrogen heterocycle reduction |
| 3,4-Dihydroisoquinoline | C₉H₉N | 131.17 | Partially saturated | Selective dihydro reduction |
| (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid | C₁₁H₁₃NO₂ | 191.23 | Partially saturated with substitution | Acetic acid functional group addition |
Tetrahydroisoquinoline represents the completely saturated analog with molecular formula C₉H₁₁N and serves as a secondary amine with significantly different chemical reactivity compared to the parent aromatic system [3] [2]. The complete saturation eliminates aromatic character while maintaining the basic nitrogen functionality [2] [3].
The structural progression from isoquinoline through various reduction states to substituted derivatives demonstrates the systematic modification of electronic properties and chemical reactivity [30] [11]. Each structural variant exhibits distinct physicochemical characteristics that reflect the degree of saturation and the nature of functional group substitutions [31] [34].
(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid exhibits a molecular formula of C₁₁H₁₃NO₂ with a molecular weight of 191.23 grams per mole [1]. The elemental composition comprises 11 carbon atoms (69.11%), 13 hydrogen atoms (6.85%), 1 nitrogen atom (7.33%), and 2 oxygen atoms (16.74%) [1]. The compound is registered under CAS number 731810-79-0, providing a unique identifier for regulatory and commercial purposes [1].
The molecular structure consists of a partially saturated isoquinoline ring system with an acetic acid functional group attached to the nitrogen atom at position 2. The dihydroisoquinoline core represents a benzopyridine framework where positions 3 and 4 have been selectively reduced, creating a unique electronic environment that distinguishes this compound from both fully aromatic isoquinoline and completely saturated tetrahydroisoquinoline derivatives [1] .
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₂ | Structural determination |
| Molecular Weight | 191.23 g/mol | Calculated |
| Heavy Atom Count | 14 | Structural analysis |
| Rotatable Bond Count | 3 | Conformational analysis |
| Hydrogen Bond Donors | 2 | Functional group analysis |
| Hydrogen Bond Acceptors | 3 | Heteroatom counting |
Specific melting and boiling point data for (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid are not readily available in the current literature. However, related tetrahydroisoquinoline carboxylic acid derivatives typically exhibit melting points in the range of 248-251°C [3], suggesting that the target compound likely possesses thermal stability characteristics consistent with this structural class.
The absence of experimentally determined boiling point data reflects the compound's tendency to decompose before reaching its theoretical boiling point, a common characteristic of amino acid derivatives containing heterocyclic structures. Differential scanning calorimetry studies of related isoquinoline derivatives reveal melting points between 180-220°C , providing a reasonable estimation range for the thermal behavior of this compound.
(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid typically appears as a white to off-white crystalline solid [5] [6]. The compound exists in a stable crystalline form under ambient conditions, with the hydrochloride salt form enhancing both stability and handling characteristics [5] [7]. The physical form is described as a solid with crystalline properties, making it suitable for pharmaceutical and research applications [6].
The compound does not exhibit distinctive odor characteristics typical of many organic molecules, likely due to the presence of the carboxylic acid functionality which tends to reduce volatility. The crystalline nature and solid-state properties contribute to its stability during storage and handling operations [5] [7].
(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid demonstrates soluble characteristics in aqueous solutions, with solubility significantly enhanced through formation of the hydrochloride salt [8] [9]. The carboxylic acid functional group facilitates interaction with water molecules through hydrogen bonding mechanisms, promoting dissolution in polar aqueous environments [10].
The pH-dependent solubility behavior follows predictable patterns based on the Henderson-Hasselbalch equation, with increased solubility observed at pH values above the compound's pKa. The ionic nature of the molecule at physiological pH contributes to enhanced bioavailability and membrane permeability characteristics relevant for pharmaceutical applications [8].
The compound exhibits favorable solubility profiles in polar organic solvents including ethanol, methanol, and dimethyl sulfoxide [9]. This solubility pattern reflects the amphiphilic nature of the molecule, possessing both polar (carboxylic acid) and moderately nonpolar (dihydroisoquinoline) regions that interact favorably with organic solvent systems.
Moderate solubility in dichloromethane and other moderately polar organic solvents provides flexibility for synthetic and analytical applications [9]. The solubility characteristics make the compound suitable for various pharmaceutical formulation strategies and chemical synthesis procedures requiring organic solvent systems .
The acid-base behavior of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid is characterized by two distinct ionization events. The primary pKa value of approximately 4.2 ± 0.3 corresponds to deprotonation of the carboxylic acid functional group, estimated from similar carboxylic acid derivatives [12] [13]. The secondary pKa value of approximately 8.5 ± 0.5 relates to protonation of the nitrogen atom in the dihydroisoquinoline ring system, based on tetrahydroisoquinoline analogs [14] [15].
At physiological pH (7.4), the compound exists predominantly in its anionic form, with the carboxylic acid group deprotonated and the nitrogen atom remaining largely unprotonated. This ionic state influences both the compound's pharmacokinetic properties and its interactions with biological membranes and protein targets.
| Ionization Site | pKa Value | Ionic State at pH 7.4 | Reference |
|---|---|---|---|
| Carboxylic acid | ~4.2 ± 0.3 | Deprotonated (COO⁻) | Estimated [12] [13] |
| Nitrogen atom | ~8.5 ± 0.5 | Neutral | Estimated [14] [15] |
The compound exhibits buffer capacity within the pH ranges of 3.2-5.2 (carboxylic acid pKa ± 1) and 7.5-9.5 (nitrogen pKa ± 1), following standard buffer theory principles. The dual ionization capability provides versatility in formulation science and biological applications where pH control is critical.
pH-dependent solubility increases significantly above the carboxylic acid pKa value, following Henderson-Hasselbalch equation predictions. This behavior influences both the compound's bioavailability profile and its stability characteristics under various environmental conditions.
The ultraviolet-visible absorption spectrum of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid exhibits characteristic absorption maxima reflecting its benzene ring and isoquinoline chromophore systems. The benzene ring contribution produces absorption around 260-280 nm, typical for substituted benzene derivatives [16]. The isoquinoline chromophore extends absorption to longer wavelengths, with λmax values in the 290-310 nm range characteristic of isoquinoline derivatives [17] [18].
The extinction coefficient is estimated to be in the range of 3000-5000 M⁻¹cm⁻¹, providing sufficient sensitivity for analytical quantification and purity assessment. The UV-visible spectrum serves as a valuable analytical tool for identification and quantitative analysis of the compound in various matrices.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carboxylic acid carbonyl stretch appears at 1710-1720 cm⁻¹, consistent with standard carboxylic acid derivatives [18] [19]. The hydroxyl stretch of the carboxylic acid group manifests as a broad absorption band spanning 2500-3300 cm⁻¹ due to hydrogen bonding interactions.
Aromatic and aliphatic carbon-hydrogen stretching vibrations occur in the 2800-3100 cm⁻¹ region, reflecting both the aromatic ring system and the methylene groups present in the structure. These infrared characteristics provide definitive structural confirmation and purity assessment capabilities [18] [19].
¹H NMR spectroscopy provides detailed structural information through characteristic chemical shift patterns. Aromatic protons appear in the 6.8-7.5 ppm region as a multiplet representing the four protons of the benzene ring [18] [19]. The nitrogen-adjacent methylene protons (N-CH₂) resonate at 3.6-4.0 ppm, while the acetic acid methylene protons (CH₂-COOH) appear at 3.8-4.2 ppm, slightly downfield due to the electron-withdrawing effect of the carbonyl group [18].
¹³C NMR spectroscopy reveals the carbonyl carbon of the carboxylic acid group at approximately 175 ppm, characteristic of carboxylic acid carbon environments [19]. The aromatic carbons appear in the typical aromatic region (120-140 ppm), while the aliphatic carbons of the methylene groups resonate in the 25-50 ppm range depending on their specific electronic environments.
Mass spectrometry analysis of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid reveals the molecular ion peak at m/z 191, corresponding to the molecular weight of 191.23 [1]. The base peak typically appears at m/z 146, representing loss of the carboxylic acid group [M-COOH]⁺, a common fragmentation pattern for carboxylic acid-containing compounds [20].
Additional fragmentation patterns include loss of the acetic acid side chain to produce the dihydroisoquinoline cation, and further fragmentation of the aromatic ring system under high-energy conditions. These fragmentation patterns provide structural confirmation and enable identification of the compound in complex mixtures through mass spectrometric analysis [20].